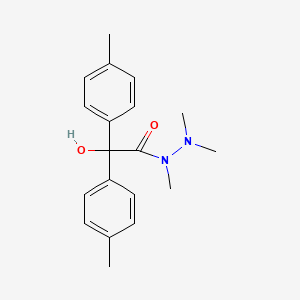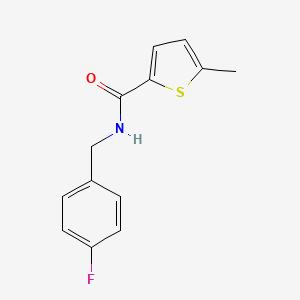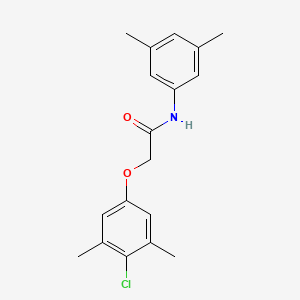
N-formyl-5-phenyl-5H-1-thia-3,5,8-triazaacenaphthylene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-formyl-5-phenyl-5H-1-thia-3,5,8-triazaacenaphthylene-2-carboxamide, also known as PTAA, is a novel compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. PTAA is a complex molecule with a unique structure that makes it an attractive target for drug development.
Mechanism of Action
The mechanism of action of N-formyl-5-phenyl-5H-1-thia-3,5,8-triazaacenaphthylene-2-carboxamide is not fully understood, but it is believed to involve the inhibition of DNA replication and/or protein synthesis. N-formyl-5-phenyl-5H-1-thia-3,5,8-triazaacenaphthylene-2-carboxamide has been shown to bind to DNA and inhibit its replication, leading to cell death. N-formyl-5-phenyl-5H-1-thia-3,5,8-triazaacenaphthylene-2-carboxamide has also been shown to inhibit the activity of ribosomes, which are responsible for protein synthesis.
Biochemical and Physiological Effects:
N-formyl-5-phenyl-5H-1-thia-3,5,8-triazaacenaphthylene-2-carboxamide has been shown to have a variety of biochemical and physiological effects. N-formyl-5-phenyl-5H-1-thia-3,5,8-triazaacenaphthylene-2-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-formyl-5-phenyl-5H-1-thia-3,5,8-triazaacenaphthylene-2-carboxamide has also been shown to inhibit the growth and proliferation of cancer cells. N-formyl-5-phenyl-5H-1-thia-3,5,8-triazaacenaphthylene-2-carboxamide has been shown to have antimicrobial activity by inhibiting the growth of bacterial cells.
Advantages and Limitations for Lab Experiments
One advantage of using N-formyl-5-phenyl-5H-1-thia-3,5,8-triazaacenaphthylene-2-carboxamide in lab experiments is its unique structure, which makes it an attractive target for drug development. N-formyl-5-phenyl-5H-1-thia-3,5,8-triazaacenaphthylene-2-carboxamide has also been shown to have a wide range of therapeutic applications, including anticancer and antimicrobial activity. One limitation of using N-formyl-5-phenyl-5H-1-thia-3,5,8-triazaacenaphthylene-2-carboxamide in lab experiments is its complex synthesis method, which requires specialized equipment and expertise.
Future Directions
There are several future directions for research on N-formyl-5-phenyl-5H-1-thia-3,5,8-triazaacenaphthylene-2-carboxamide. One direction is to further elucidate its mechanism of action and identify potential targets for drug development. Another direction is to investigate its potential therapeutic applications in vivo, including its efficacy and toxicity in animal models. Additionally, further research is needed to optimize the synthesis method of N-formyl-5-phenyl-5H-1-thia-3,5,8-triazaacenaphthylene-2-carboxamide and develop more efficient and cost-effective methods for its production.
In conclusion, N-formyl-5-phenyl-5H-1-thia-3,5,8-triazaacenaphthylene-2-carboxamide is a novel compound with potential therapeutic applications in the field of medicinal chemistry. Its unique structure and wide range of therapeutic applications make it an attractive target for drug development. Further research is needed to fully understand its mechanism of action and optimize its synthesis method.
Synthesis Methods
The synthesis of N-formyl-5-phenyl-5H-1-thia-3,5,8-triazaacenaphthylene-2-carboxamide involves a series of chemical reactions that require specialized equipment and expertise. The first step in the synthesis of N-formyl-5-phenyl-5H-1-thia-3,5,8-triazaacenaphthylene-2-carboxamide involves the reaction of 5-phenyl-1,2,4-thiadiazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 1,2-diaminoethane to form the corresponding amide. The amide is then subjected to a series of reactions that ultimately lead to the formation of N-formyl-5-phenyl-5H-1-thia-3,5,8-triazaacenaphthylene-2-carboxamide.
Scientific Research Applications
N-formyl-5-phenyl-5H-1-thia-3,5,8-triazaacenaphthylene-2-carboxamide has been the subject of extensive scientific research due to its potential therapeutic applications. N-formyl-5-phenyl-5H-1-thia-3,5,8-triazaacenaphthylene-2-carboxamide has been shown to have anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. N-formyl-5-phenyl-5H-1-thia-3,5,8-triazaacenaphthylene-2-carboxamide has also been shown to have antimicrobial activity against a variety of bacterial strains, including Staphylococcus aureus and Escherichia coli.
properties
IUPAC Name |
N-formyl-7-phenyl-2-thia-5,7,11-triazatricyclo[6.3.1.04,12]dodeca-1(11),3,5,8(12),9-pentaene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4O2S/c21-9-19-15(22)14-13-12-11(6-7-17-16(12)23-14)20(8-18-13)10-4-2-1-3-5-10/h1-9H,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVNWWGAXJNRWIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC3=C(SC4=NC=CC2=C34)C(=O)NC=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-formyl-5-phenyl-5H-1-thia-3,5,8-triazaacenaphthylene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(acetylamino)phenyl]-2-naphthamide](/img/structure/B5779597.png)

![N-{[(3-chloro-4-fluorophenyl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B5779608.png)
![2-[4-(4-fluorophenyl)-1H-pyrazol-3-yl]-5-methoxyphenol](/img/structure/B5779612.png)
![3-[(4-ethyl-1-piperazinyl)methyl]-2,6,8-trimethyl-4-quinolinol](/img/structure/B5779618.png)

![3-[(cyanoacetyl)hydrazono]-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B5779633.png)
![N-[3-chloro-2-(1-piperidinyl)phenyl]-4-methoxybenzamide](/img/structure/B5779638.png)

![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(4-methylbenzyl)benzamide](/img/structure/B5779666.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5779698.png)
